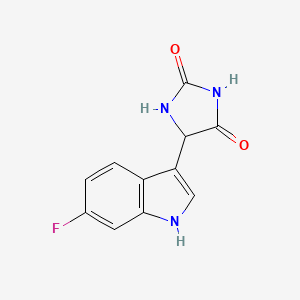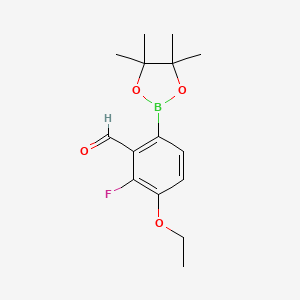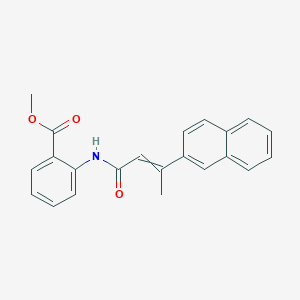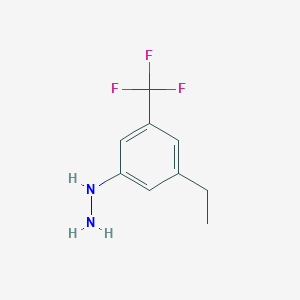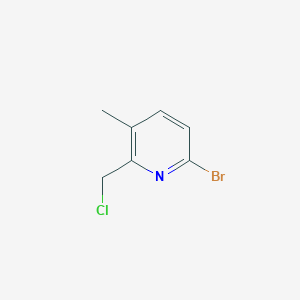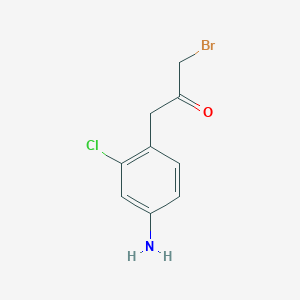
Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate is an organic compound with a complex structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the use of methylation and epoxidation reactions to introduce the methyl and epoxide groups, respectively. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired compound from reaction mixtures .
化学反应分析
Types of Reactions
Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced naphthalene derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced naphthalene derivatives .
科学研究应用
Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar tetrahydro structure but lacks the epoxide and carboxylate groups.
Indole Derivatives: These compounds have a similar aromatic ring system but differ in functional groups and overall structure.
Uniqueness
Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
属性
分子式 |
C12H12O5 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC 名称 |
methyl 9,10-dihydroxy-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxylate |
InChI |
InChI=1S/C12H12O5/c1-16-11(15)12-7-5-3-2-4-6(7)9(17-12)8(13)10(12)14/h2-5,8-10,13-14H,1H3 |
InChI 键 |
PCHDGWLTJSKRRB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12C(C(C(O1)C3=CC=CC=C23)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


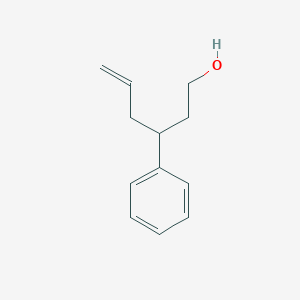

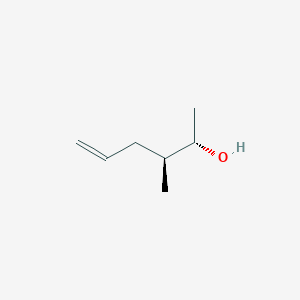
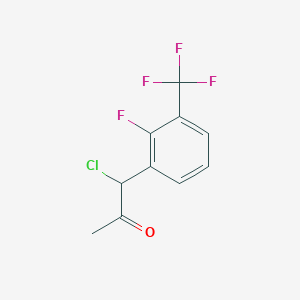
![5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B14038900.png)
